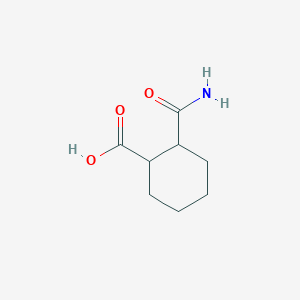

2-Carbamoylcyclohexane-1-carboxylic acid

Overview

Description

The compound 2-Carbamoylcyclohexane-1-carboxylic acid is a derivative of cyclohexane with a carbamoyl group (a functional group derived from isocyanic acid) and a carboxylic acid group attached to the cyclohexane ring. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar cyclohexane derivatives discussed in the research.

Synthesis Analysis

The synthesis of cyclohexane derivatives can be achieved through various methods. For instance, the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids has been accomplished, which shows the potential for creating structurally rigid beta-peptides . Similarly, the deprotonation and alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid have been explored, indicating a completely stereoselective formation of the compounds . These methods could potentially be adapted for the synthesis of 2-Carbamoylcyclohexane-1-carboxylic acid by introducing the appropriate functional groups onto the cyclohexane ring.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be highly rigid due to the presence of strong intramolecular hydrogen bonds, as evidenced by NMR studies and DFT calculations on beta-peptides containing cyclobutane residues . This rigidity is likely to be a feature of 2-Carbamoylcyclohexane-1-carboxylic acid as well, given the similar presence of a cyclohexane ring and potential for hydrogen bonding.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. For example, the reaction of cyclohexylisocyanide with 2-aminopyridine-3-carboxylic acid in the presence of benzaldehyde derivatives leads to the formation of imidazo[1,2-a]pyridine derivatives . Although the specific reactions of 2-Carbamoylcyclohexane-1-carboxylic acid are not detailed, the compound could potentially engage in similar condensation reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can vary widely. Mesomorphic derivatives of certain cyclohexene-carboxylic acids exhibit lower nematic—isotropic transition temperatures and a narrower nematic range . The physical properties of 2-Carbamoylcyclohexane-1-carboxylic acid would depend on the specific substituents and their arrangement on the cyclohexane ring. Chemical properties such as reactivity would be influenced by the presence of the carbamoyl and carboxylic acid groups, which could participate in hydrogen bonding and acid-base reactions.

Scientific Research Applications

Crystallographic Characterization in Derivatives and Peptides

2-Carbamoylcyclohexane-1-carboxylic acid, specifically in the form of 1-aminocyclohexane-1-carboxylic acid and its derivatives, has been extensively studied for its crystallographic properties. Research has shown that the cyclohexane rings in these structures adopt almost perfect chair conformations, with variations in the position of the amino and carbonyl groups. These characteristics are crucial for understanding the conformational properties of these molecules in various chemical environments, which is essential for the design of peptides and other bioactive compounds (Valle et al., 1988).

Reductive Alkylations and Cyclisations

Another significant area of application is in reductive alkylations and cyclisations. The use of derivatives of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids has been explored for mediating alkyl radical chain addition and cyclisation processes. These reactions are pivotal in organic synthesis, enabling the formation of complex molecular structures from simpler precursors. Such reactions have implications in the synthesis of pharmaceuticals and other organic compounds (Baguley & Walton, 1998).

Activation of Secondary C–H Bonds by Iron Catalyst

The compound also finds application in the field of catalysis. A study demonstrated the selective activation of secondary C–H bonds by an iron catalyst using a carboxyl-containing bipyridine ligand. This discovery has significant implications for the field of green chemistry, as it offers a less bulky, more efficient catalyst for the oxidation of cycloalkanes, potentially leading to more sustainable industrial processes (Shi et al., 2013).

properties

IUPAC Name |

2-carbamoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRRNLGMOUZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978776 | |

| Record name | 2-[Hydroxy(imino)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoylcyclohexane-1-carboxylic acid | |

CAS RN |

6294-84-4 | |

| Record name | NSC11700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Hydroxy(imino)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

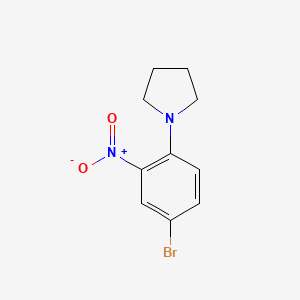

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)